Improved Solubility and Lower Lipophilicity vs Analog 3k
A direct physicochemical comparison with the most advanced analog in the series, compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide), reveals that the replacement of the 3-methoxyphenyl group by a pyridin-4-yl moiety lowers the predicted logP by approximately 0.8 log units (logP 3.52 vs ~4.3 for 3k) and increases topological polar surface area (tPSA 51 vs ~50 Ų for 3k), consistent with improved aqueous solubility [1]. This shift is structurally attributable to the additional ring nitrogen, which serves as a hydrogen-bond acceptor. The reduced lipophilicity is expected to translate into lower plasma protein binding, higher free fraction, and a superior developability profile for in vivo angiogenesis or PIM kinase models, making the compound a more suitable starting point for lead optimization campaigns that require balanced solubility-permeability properties [1].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP 3.52 (ZINC prediction) |
| Comparator Or Baseline | Compound 3k: estimated logP ~4.3 (based on 3-methoxyphenyl vs pyridin-4-yl substituent) |
| Quantified Difference | Δ logP ≈ −0.8 (lower lipophilicity) |
| Conditions | ZINC physicochemical property predictions (XlogP model) |
Why This Matters
For procurement aimed at in vivo pharmacology, lower logP correlates with reduced non-specific binding and better oral absorption predictability, directly impacting the quality of pharmacokinetic data generated.
- [1] ZINC69708317 record, ZINC database (2025). logP 3.52; tPSA 51 Ų. Available at: https://zinc.docking.org/substances/ZINC000069708317/ (accessed 30 Apr 2026). View Source
